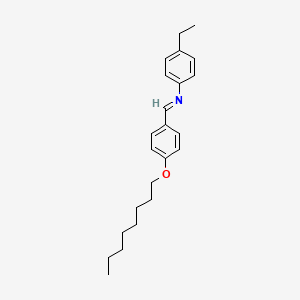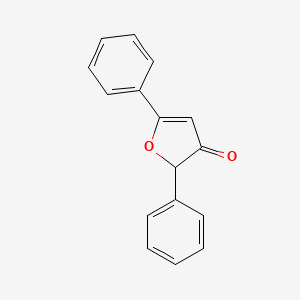
2,5-Diphenylfuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenylfuran-3(2H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with phenyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylfuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of furan derivatives, followed by cyclization to form the desired product. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) at controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diphenylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts catalysts such as AlCl3 or boron trifluoride (BF3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,5-Diphenylfuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 2,5-Diphenylfuran-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .
Comparación Con Compuestos Similares
Dibenzofuran: Similar in structure but lacks the phenyl substitutions at the 2 and 5 positions.
2,5-Diphenylfuran-3,4-dicarboxylic acid: Contains additional carboxylic acid groups, altering its chemical properties and reactivity
Uniqueness: 2,5-Diphenylfuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
33073-86-8 |
|---|---|
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
2,5-diphenylfuran-3-one |
InChI |
InChI=1S/C16H12O2/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11,16H |
Clave InChI |
JEISKBGPTHFBHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)C=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


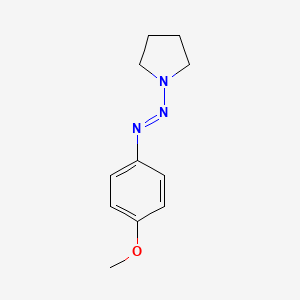
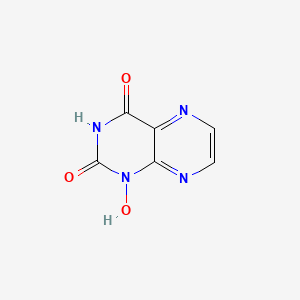
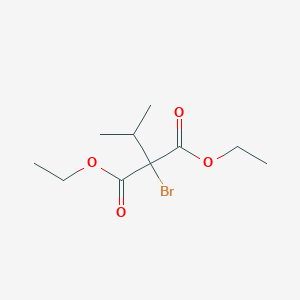
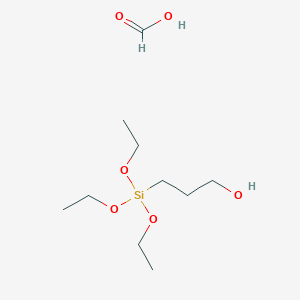

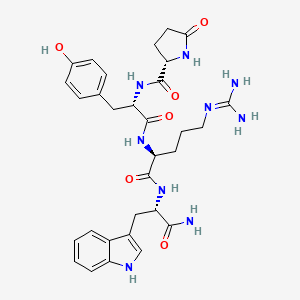
![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)
![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)
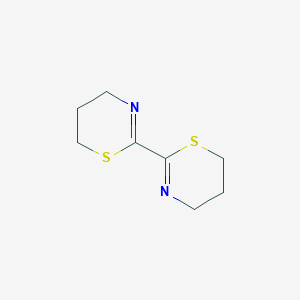
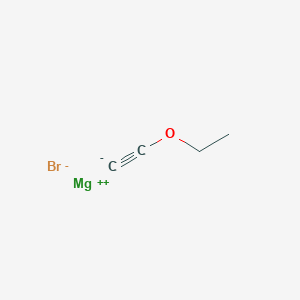
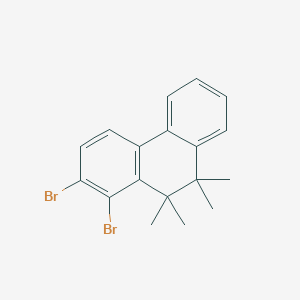
phosphanium chloride](/img/structure/B14673773.png)
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
